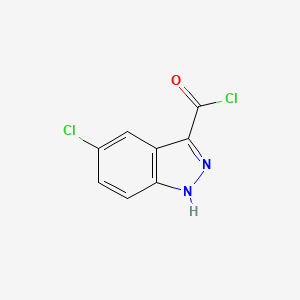

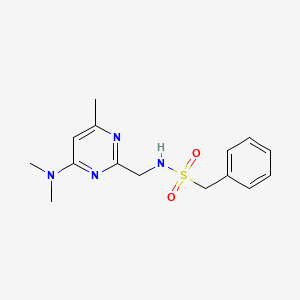

N'-Cyclohexyl-N-(2,2-dimethoxyethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N-(2,2-dimethoxyethyl)oxamide, also known as CX614, is a potent and selective positive modulator of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, stroke, and traumatic brain injury.

Scientific Research Applications

Catalytic Applications

Selective Hydrogenation of Phenol : The use of catalysts made of Pd nanoparticles supported on mesoporous graphitic carbon nitride has been reported to promote the selective formation of cyclohexanone under mild conditions. This process is highly relevant in the chemical industry, particularly in the manufacture of polyamides, showcasing the importance of catalyst design in selective hydrogenation reactions (Wang et al., 2011).

Synthesis and Structural Investigations

Electrophilic Aminations with Oxaziridines : Research has explored the transfer of NH groups to various nucleophiles, enabling the synthesis of a wide range of compounds. This highlights the versatility of certain chemical groups in facilitating the synthesis of complex molecules (Andreae & Schmitz, 1991).

Intramolecular Cyclization : Studies on 3,4-epoxy alcohols have shown that base treatment in specific conditions leads to oxetane formation, a reaction important for creating cyclic compounds with potential applications in drug synthesis and material science (MuraiAkio et al., 1977).

Oxidation Reactions

Ozonolysis of Cyclohexene : The formation of highly oxidized organic compounds through ozonolysis of cyclohexene has been investigated, providing insights into the mechanisms of oxidation reactions important for environmental chemistry and synthetic applications (Rissanen et al., 2014).

Coordination Chemistry

Complex Formation with Copper(II) : Potentiometric studies have been conducted on systems involving copper(II) and N,N'-(alkyl-substituted)oxamides, revealing the influence of steric constraints on complex formation. This research contributes to the understanding of metal-ligand interactions, which is crucial in the development of metal-based drugs and catalysts (Lloret et al., 1992).

properties

IUPAC Name |

N'-cyclohexyl-N-(2,2-dimethoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-17-10(18-2)8-13-11(15)12(16)14-9-6-4-3-5-7-9/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNOJVDLUULOIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1CCCCC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-cyclohexyl-N-(2,2-dimethoxyethyl)ethanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2886874.png)

![5-(4-Methylpiperazin-1-yl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2886876.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2886892.png)

![3-benzyl-9-cyclohexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2886895.png)